molecular formula C15H11N3O3S B12454456 N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide

N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide

Cat. No.: B12454456
M. Wt: 313.3 g/mol
InChI Key: OAVQGDUZVDBKKR-UHFFFAOYSA-N
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Description

N-{4-[(1,3-thiazol-2-yl)carbamoyl]phenyl}furan-2-carboxamide is a compound that features a thiazole ring, a phenyl group, and a furan ring. Thiazole rings are known for their presence in various biologically active molecules, contributing to their diverse pharmacological properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Properties

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H11N3O3S/c19-13(18-15-16-7-9-22-15)10-3-5-11(6-4-10)17-14(20)12-2-1-8-21-12/h1-9H,(H,17,20)(H,16,18,19)

InChI Key

OAVQGDUZVDBKKR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-thiazol-2-yl)carbamoyl]phenyl}furan-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the phenyl and furan groups. One common method involves the reaction of 2-aminothiophenol with an α-haloketone to form the thiazole ring . This intermediate is then reacted with 4-isocyanatobenzoyl chloride to form the carbamoylphenyl derivative, which is subsequently coupled with furan-2-carboxylic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(1,3-thiazol-2-yl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity . This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .

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